molecular formula C22H33N3O12S B6525693 ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) CAS No. 1051931-31-7

ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)

Cat. No. B6525693
CAS RN: 1051931-31-7
M. Wt: 563.6 g/mol
InChI Key: FAPGQAQSFIIMGW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethyl group, a morpholinyl group, an amino group, a thiophene ring, and a carboxylate group. Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The morpholinyl group would introduce a ring structure, and the thiophene ring would contribute to the overall aromaticity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and their interactions. For example, the presence of the polar morpholinyl and carboxylate groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it were a drug, the morpholinyl group might be involved in binding to biological targets, as morpholine rings are often used in medicinal chemistry .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (e.g., medicinal chemistry), further studies could be conducted to optimize its activity and reduce any potential toxicity .

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S.2C2H2O4/c1-4-25-18(23)16-13(2)14(3)26-17(16)20-15(22)12-19-6-5-7-21-8-10-24-11-9-21;2*3-1(4)2(5)6/h19H,4-12H2,1-3H3,(H,20,22);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPGQAQSFIIMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNCCCN2CCOCC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethyl-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate

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